Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside
CAS No.: 71238-93-2
Cat. No.: VC20759995
Molecular Formula: C35H40O16
Molecular Weight: 716.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 71238-93-2 |
---|---|
Molecular Formula | C35H40O16 |
Molecular Weight | 716.7 g/mol |
IUPAC Name | [(4aR,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
Standard InChI | InChI=1S/C35H40O16/c1-18(36)42-16-24-26(44-19(2)37)28(45-20(3)38)31(46-21(4)39)35(48-24)51-29-27-25(17-43-33(50-27)23-14-10-7-11-15-23)47-34(41-5)30(29)49-32(40)22-12-8-6-9-13-22/h6-15,24-31,33-35H,16-17H2,1-5H3/t24-,25-,26-,27-,28+,29+,30-,31-,33?,34+,35+/m1/s1 |
Standard InChI Key | BULYHPSCLBKULD-VXTYAMQSSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Chemical Identity and Physical Properties
Chemical Identification
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside is uniquely identified by several key parameters that define its chemical identity. The compound has been assigned the CAS Registry Number 71238-93-2, which serves as its unique identifier in chemical databases and literature. This registration enables researchers to accurately reference and track studies involving this specific compound.
Physical Properties
The physical properties of Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside are critical for understanding its behavior in various research contexts. The compound has a molecular formula of C35H40O16, which reflects its complex structure containing carbon, hydrogen, and oxygen atoms.
The molecular weight of the compound is precisely calculated at 716.7 g/mol, making it a relatively high-molecular-weight organic compound. This property influences its solubility, diffusion characteristics, and other physical behaviors that are important for experimental design and application development.
Table 1 summarizes the key physical and chemical properties of the compound:
Property | Value | Reference |
---|---|---|
CAS Registry Number | 71238-93-2 | |
Molecular Formula | C35H40O16 | |
Molecular Weight | 716.7 g/mol | |
Physical State | Typically a white to off-white solid | |
Primary Use | Research reagent | |
Restrictions | For research use only; not for human or veterinary use |
Structural Characteristics
Molecular Structure Overview
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside possesses a complex molecular architecture comprising two interconnected glucose units with multiple protecting groups. The compound's name itself reveals its structural components: a methyl α-D-glucopyranoside core with a 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl unit attached at the 3-position, a benzylidene group spanning the 4 and 6 positions, and a benzoyl group at the 2-position.
This intricate arrangement creates a three-dimensional structure with specific stereochemistry at multiple chiral centers. The β-configuration at the glycosidic linkage between the two glucose units and the α-configuration at the methyl glycoside are particularly important structural features that influence the compound's biological activity and synthetic utility.
The benzylidene group forms a cyclic acetal that bridges the 4 and 6 positions of the glucopyranoside unit, creating a rigid six-membered ring that constrains the conformational flexibility of the molecule. This structural rigidity is a key factor in the compound's behavior in glycosylation reactions and other chemical transformations .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside typically involves a multi-step process that requires precise control of reaction conditions and protecting group manipulations. The synthetic strategy generally begins with commercially available glucose derivatives, which are then systematically modified through a series of protection, glycosylation, and deprotection steps.
A common approach involves first preparing the methyl 4,6-O-benzylidene-α-D-glucopyranoside acceptor by selective protection of the 4 and 6 positions with a benzylidene group, followed by benzoylation of the 2-position. In parallel, the glucopyranosyl donor is prepared by acetylation of all hydroxyl groups and subsequent activation of the anomeric position, typically through conversion to a thioglycoside or similar activated donor .
The key glycosylation step involves coupling these two components under carefully controlled conditions to achieve the desired β-selectivity at the newly formed glycosidic bond. This stereoselectivity is particularly challenging to control and often requires specific combinations of protecting groups, activating agents, and reaction conditions to achieve high yields and stereoselectivity .
Key Reaction Conditions
The glycosylation reaction that forms the central β-glycosidic linkage in Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside requires precise control of multiple parameters. Research on similar 4,6-O-benzylidene protected glycosyl donors has shown that the stereochemical outcome of glycosylation reactions can be influenced by factors such as the nature of the leaving group, the activating system, the solvent, and the temperature .
For example, preactivation of thioglycosides with reagents such as 1-benzenesulfinylpiperidine and trifluoromethanesulfonic anhydride has been investigated for similar compounds. These studies have revealed that the stereoselectivity of glycosylation reactions is affected by the specific protecting groups present on both the donor and acceptor components .
The role of the 4,6-O-benzylidene group is particularly significant in controlling the stereochemical outcome of glycosylation reactions. Research suggests that this protecting group can influence the conformation of the glycosyl donor, which in turn affects the accessibility of the two faces of the reactive intermediate formed during the glycosylation process .
Applications in Research and Development
Role in Glycochemistry Research
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside serves as a valuable tool in glycochemistry research, particularly in studies focused on understanding the factors that control the stereoselectivity of glycosylation reactions. The compound's well-defined structure, with its specific pattern of protecting groups, makes it useful for investigating how structural features influence reactivity patterns in carbohydrate chemistry.
Researchers utilize this compound as a model system for studying the electronic and steric effects of various protecting groups on the outcome of glycosylation reactions. The presence of the 4,6-O-benzylidene group, in particular, has been shown to have significant effects on the stereochemistry of glycosylation reactions, influencing whether the α or β anomer is preferentially formed .
Additionally, this compound serves as a precursor for the synthesis of more complex oligosaccharides and glycoconjugates, which are important for understanding biological processes such as cell-cell interactions and immune responses. The specific arrangement of protecting groups allows for selective deprotection and further elaboration of the structure, enabling the construction of increasingly complex carbohydrate architectures.
Pharmaceutical Applications
In the pharmaceutical field, compounds like Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside contribute to the development of carbohydrate-based therapeutics and diagnostics. While the compound itself is primarily used as a research tool, the synthetic methodologies developed for its preparation and the understanding gained from studying its properties have broader implications for drug development.
Carbohydrate chemistry plays an increasingly important role in pharmaceutical research, with applications in areas such as vaccine development, antibacterial agents, and targeted drug delivery systems. The stereoselective glycosylation methods explored using compounds like this one are essential for the efficient synthesis of complex carbohydrate structures that may have therapeutic potential.
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